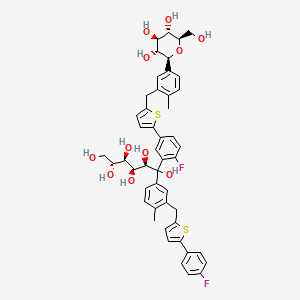
(2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol” is a complex organic molecule with multiple functional groups, including fluorophenyl, thiophenyl, and tetrahydropyran moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Typical synthetic routes may involve:
Formation of the Tetrahydropyran Moiety: This can be achieved through the cyclization of a suitable precursor, such as a diol, under acidic conditions.
Introduction of Fluorophenyl and Thiophenyl Groups: These groups can be introduced through nucleophilic aromatic substitution reactions or via palladium-catalyzed cross-coupling reactions.
Coupling Reactions: The final assembly of the molecule may involve coupling reactions such as Suzuki or Stille coupling to link the various aromatic and heteroaromatic groups.
Industrial Production Methods
Industrial production of such a complex molecule would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of automated synthesis platforms and continuous flow chemistry techniques.
Analyse Des Réactions Chimiques
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The aromatic rings can be reduced to form cyclohexane derivatives.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or LiAlH4 (Lithium aluminium hydride) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups would yield ketones or aldehydes, while reduction of the aromatic rings would yield cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biology, the compound may be studied for its potential biological activity. The presence of fluorine atoms and aromatic rings suggests that it could interact with biological targets such as enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential as a drug candidate. Its complex structure and multiple functional groups may allow it to interact with various biological targets, making it a potential lead compound for drug development.
Industry
In industry, the compound could be used in the development of new materials with unique properties. For example, its aromatic and heteroaromatic groups could impart specific electronic or optical properties to materials.
Mécanisme D'action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound could inhibit the activity of specific enzymes by binding to their active sites.
Receptor Modulation: The compound could modulate the activity of receptors by binding to their ligand-binding sites.
Signal Transduction Pathways: The compound could affect signal transduction pathways by interacting with key proteins involved in these pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds may include other molecules with fluorophenyl, thiophenyl, and tetrahydropyran moieties. Examples include:
- (2R,3S,4R,5R)-1-(2-Fluoro-5-(5-(2-methyl-5-((2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)benzyl)thiophen-2-yl)phenyl)-1-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)hexane-1,2,3,4,5,6-hexaol
- This compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C48H50F2O11S2 |
|---|---|
Poids moléculaire |
905.0 g/mol |
Nom IUPAC |
(2R,3S,4R,5R)-1-[2-fluoro-5-[5-[[2-methyl-5-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methyl]thiophen-2-yl]phenyl]-1-[3-[[5-(4-fluorophenyl)thiophen-2-yl]methyl]-4-methylphenyl]hexane-1,2,3,4,5,6-hexol |
InChI |
InChI=1S/C48H50F2O11S2/c1-24-3-5-28(46-44(57)43(56)42(55)38(23-52)61-46)17-29(24)19-33-13-16-40(63-33)27-8-14-36(50)35(21-27)48(60,47(59)45(58)41(54)37(53)22-51)31-9-4-25(2)30(18-31)20-34-12-15-39(62-34)26-6-10-32(49)11-7-26/h3-18,21,37-38,41-47,51-60H,19-20,22-23H2,1-2H3/t37-,38-,41-,42-,43+,44-,45+,46+,47-,48?/m1/s1 |
Clé InChI |
IYJHDISCOGPBBG-VYPFJTQHSA-N |
SMILES isomérique |
CC1=C(C=C(C=C1)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=C(C=C4)F)C(C5=CC(=C(C=C5)C)CC6=CC=C(S6)C7=CC=C(C=C7)F)([C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O |
SMILES canonique |
CC1=C(C=C(C=C1)C2C(C(C(C(O2)CO)O)O)O)CC3=CC=C(S3)C4=CC(=C(C=C4)F)C(C5=CC(=C(C=C5)C)CC6=CC=C(S6)C7=CC=C(C=C7)F)(C(C(C(C(CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


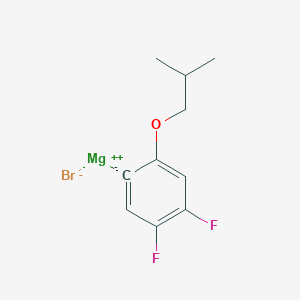

![2-(5-Bromothiophen-2-yl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14881676.png)
![6-{[3-(propoxycarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B14881682.png)
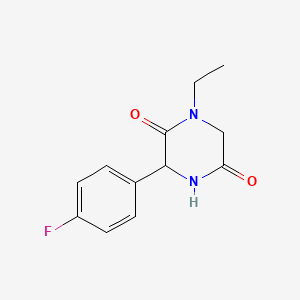
![1-benzyl-4-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-3-hydroxy-5-(4-isopropylphenyl)-1H-pyrrol-2(5H)-one](/img/structure/B14881702.png)

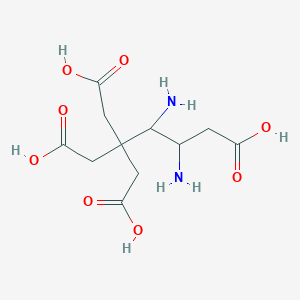
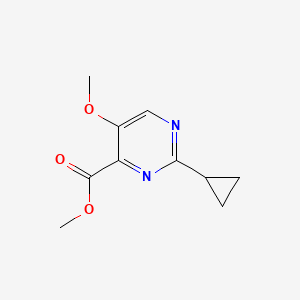
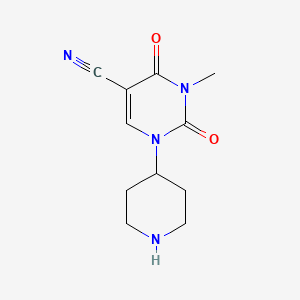
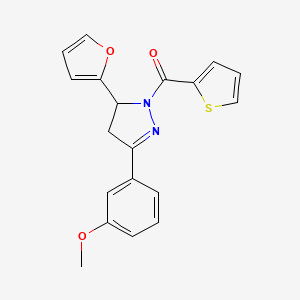
![(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B14881749.png)


